4-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol
Description
Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions
The systematic naming of 4-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol follows established International Union of Pure and Applied Chemistry guidelines for organboron compounds containing cyclic boronate ester functionality. The parent structure is phenol, with the hydroxyl group serving as the principal functional group that determines the numbering sequence around the aromatic ring. The substitution pattern places the methoxy group at the 4-position relative to the phenolic hydroxyl group, while the boronate ester substituent occupies the 2-position.
The dioxaborolane ring system within the compound structure requires specific nomenclature conventions that distinguish it from other cyclic boronate esters. The formal name "4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl" describes a five-membered heterocyclic ring containing boron, two oxygen atoms, and two carbon atoms with four methyl substituents. This particular arrangement is commonly referred to as a pinacol ester derivative, named after the pinacol diol used in its formation. The systematic approach to naming ensures unambiguous identification of the compound structure and distinguishes it from isomeric compounds with different substitution patterns.
Related compounds in the literature demonstrate the importance of precise nomenclature in this chemical class. For instance, 2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol represents a positional isomer where the methoxy and boronate ester substituents occupy different positions relative to the phenolic hydroxyl group. The naming convention for these compounds must clearly indicate the relative positions of all substituents to avoid confusion between structural isomers that may exhibit significantly different chemical and physical properties.
The International Union of Pure and Applied Chemistry system also provides alternative names for these compounds that emphasize different structural features. The compound may be described as a phenylboronic acid pinacol ester derivative, highlighting its relationship to the corresponding boronic acid. This nomenclature approach proves particularly useful when discussing synthetic pathways and chemical transformations involving these compounds, as it emphasizes the boronic acid functionality that can be revealed through hydrolysis of the ester protecting group.
Properties
IUPAC Name |
4-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BO4/c1-12(2)13(3,4)18-14(17-12)10-8-9(16-5)6-7-11(10)15/h6-8,15H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URRPKAAGJYPAPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30587819 | |
| Record name | 4-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30587819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937591-48-5 | |
| Record name | 4-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30587819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Miyaura Borylation of Halogenated Precursors
The most common and effective method for synthesizing 4-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is the palladium-catalyzed Miyaura borylation reaction. This process involves the following general steps:
- Starting Material : A halogenated aromatic precursor, typically 4-bromo-2-methoxyphenol or derivatives such as 4-bromo-2-methoxyphenyl acetate.
- Reagents : Bis(pinacolato)diboron (B2pin2) serves as the boron source.
- Catalyst : Palladium complexes such as Pd(dppf)Cl₂·CH₂Cl₂ are employed.
- Base : Potassium acetate (KOAc) or similar bases facilitate the reaction.
- Solvent and Conditions : 1,4-dioxane or dimethoxyethane (DME) under reflux conditions.
This reaction proceeds via oxidative addition of the aryl halide to the palladium catalyst, transmetallation with the diboron reagent, and reductive elimination to yield the arylboronate ester.
$$
\text{4-Bromo-2-methoxyphenol} + \text{B}2\text{pin}2 \xrightarrow[\text{KOAc}]{\text{Pd catalyst}} \text{4-Methoxy-2-(pinacolboronate)phenol}
$$
This method achieves high yields (typically >85%) and good purity, suitable for further synthetic applications.
Alternative Synthetic Routes
While Miyaura borylation is predominant, alternative approaches include:
- Direct Esterification of Boronic Acids : Starting from 4-hydroxy-3-methoxyphenylboronic acid, pinacol can be reacted under dehydrating conditions to form the pinacol boronate ester.
- Stepwise Functional Group Transformations : For example, starting from guaiacol (2-methoxyphenol), bromination to 4-bromo-2-methoxyphenol followed by borylation as above.
- Use of Pinacolborane : In some protocols, pinacolborane can be used to introduce the boronate moiety, though this is less common due to handling difficulties.
These routes are less frequently reported but may be applied depending on reagent availability and scale.
Detailed Research Findings and Data
Reaction Conditions and Yields
| Parameter | Typical Value/Condition | Outcome/Notes |
|---|---|---|
| Catalyst | Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%) | Efficient oxidative addition |
| Boron Source | Bis(pinacolato)diboron (1.2 equiv) | High conversion to boronate ester |
| Base | Potassium acetate (3 equiv) | Facilitates transmetallation |
| Solvent | 1,4-Dioxane or DME | Good solubility and reaction medium |
| Temperature | Reflux (~80-100 °C) | Optimizes reaction kinetics |
| Reaction Time | 6-12 hours | Complete conversion observed |
| Yield | 85-95% | High purity crystalline product |
| Physical Form | White to cream crystalline powder | Consistent with literature |
| Melting Point | 105-109 °C | Confirms product identity |
Characterization Techniques
- Nuclear Magnetic Resonance (NMR) : ^1H, ^13C, and ^11B NMR confirm the presence of the pinacol boronate ester and the phenolic proton environment.
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (MW = 250.1 g/mol).
- X-ray Crystallography : Single-crystal X-ray diffraction confirms molecular structure and intramolecular hydrogen bonding between the phenol and methoxy groups.
- Melting Point Analysis : Matches literature values, indicating purity.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents & Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Miyaura Borylation | 4-Bromo-2-methoxyphenol | Bis(pinacolato)diboron, Pd(dppf)Cl₂, KOAc | Reflux in 1,4-dioxane, 6-12 h | 85-95 | Most common, high yield, scalable |
| Direct Esterification | 4-Hydroxy-3-methoxyphenylboronic acid | Pinacol, dehydrating agents | Mild heating | Moderate | Less common, requires pure boronic acid |
| Stepwise Bromination + Borylation | Guaiacol → 4-Bromo-2-methoxyphenol | Brominating agent, then Miyaura borylation | Multi-step | Variable | Useful if starting from phenol |
Additional Notes on Preparation
- The choice of solvent and base is critical to avoid side reactions such as deboronation or phenol oxidation.
- The pinacol boronate ester is preferred for its enhanced stability compared to free boronic acids.
- Intramolecular hydrogen bonding between the phenol and methoxy groups may influence solubility and crystallization behavior, which can affect purification steps.
- The compound is typically stored sealed under dry conditions at 2-8 °C to maintain stability.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert it into different boronic acid derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the boronate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions typically involve the use of bases such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce various functionalized phenols .
Scientific Research Applications
Organic Synthesis
Role as a Boron Reagent:
This compound is widely used as a boron reagent in organic synthesis. It facilitates the formation of carbon-boron bonds essential for synthesizing complex organic molecules. The presence of the dioxaborolane moiety allows for selective reactions that are crucial in building intricate molecular architectures .
Examples of Reactions:
- Suzuki Coupling Reactions: The compound is instrumental in Suzuki coupling reactions to form biaryl compounds.
- Cross-Coupling Reactions: It aids in various cross-coupling methodologies due to its ability to stabilize reactive intermediates.
Pharmaceutical Development
Synthesis of Boron-Containing Pharmaceuticals:
In drug discovery and development, 4-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol plays a significant role in synthesizing boron-containing pharmaceuticals. These compounds often exhibit enhanced biological activity and selectivity compared to their non-boron counterparts .
Case Studies:
- Anti-Cancer Agents: Research has indicated that boron-containing compounds can improve the efficacy of certain anti-cancer drugs by enhancing their selectivity towards cancerous cells.
- Antibiotics Development: The compound has shown potential in the synthesis of novel antibiotics that target resistant bacterial strains.
Material Science
Advanced Materials Formulation:
The unique properties of this compound make it valuable in formulating advanced materials such as polymers and coatings. Its incorporation can enhance the mechanical and thermal properties of materials .
Applications in Coatings:
- Durability Improvement: The addition of this compound can improve the durability and performance of protective coatings used in various industrial applications.
- Optical Properties: It is also utilized in developing materials with specific optical properties for electronic applications.
Environmental Chemistry
Development of Sensors:
The reactivity and selectivity of this compound make it suitable for environmental applications. It has been explored for developing sensors capable of detecting pollutants in water and air .
Potential Environmental Impact:
Research indicates that compounds like this can be engineered to selectively bind to specific pollutants, allowing for more effective monitoring and remediation strategies.
Summary Table of Applications
| Application Area | Specific Uses | Notable Benefits |
|---|---|---|
| Organic Synthesis | Boron reagent for carbon-boron bond formation | Enables complex molecule synthesis |
| Pharmaceutical Development | Synthesis of boron-containing drugs | Enhanced biological activity and selectivity |
| Material Science | Formulation of advanced polymers and coatings | Improved durability and optical properties |
| Environmental Chemistry | Development of sensors for pollutant detection | Selective binding to pollutants for effective monitoring |
Mechanism of Action
The mechanism of action of 4-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol involves its ability to form stable complexes with various biomolecules. The boronate group can interact with diols and other nucleophiles, facilitating the formation of covalent bonds. This property is exploited in drug design, where the compound can inhibit enzymes by binding to their active sites .
Comparison with Similar Compounds
Positional Isomers
The position of substituents significantly influences reactivity and applications. Key isomers include:
Key Observations :
- The target compound ’s methoxy group at position 4 and boronate at position 2 optimize electronic effects for cross-coupling, as the electron-donating methoxy enhances nucleophilicity at the boronate site .
- 3-Methoxy-4-boronate (507462-88-6) may exhibit reduced reactivity due to steric clashes between substituents .
- 2-Boronate phenol (269409-97-4) lacks methoxy, making it less electron-rich and suitable for simpler coupling reactions .
Functional Group Variations
Substituents such as halides or hydroxymethyl groups alter chemical behavior:
Biological Activity
4-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C11H17B O4
- Molecular Weight : 224.06 g/mol
- CAS Number : 1195-66-0
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance:
- Tubulin Polymerization Inhibition : Similar compounds have shown significant inhibition of tubulin polymerization. One study reported IC50 values in the range of 1.4 to 1.6 µM for related derivatives against cancer cell lines .
- Cytotoxicity : The compound exhibited effective cytotoxicity against various cancer cell lines with IC50 values ranging from 0.06 to 0.17 µM in certain derivatives . This suggests a promising therapeutic index for further development.
- Mechanism of Action : The mechanism involves disruption of microtubule dynamics leading to apoptosis in cancer cells. For example, compounds derived from similar structures induced caspase-3 activation significantly compared to controls .
Other Biological Activities
While the primary focus has been on anticancer properties, other biological activities are also noted:
- Antimicrobial Activity : Some derivatives exhibit antimicrobial properties against specific bacterial strains.
- Enzyme Inhibition : The compound may also act as an inhibitor for certain enzymes involved in metabolic pathways.
Case Studies
Several case studies have evaluated the efficacy and safety of compounds similar to this compound:
-
Study on Leukemia Cells : A study assessed the effects on human myeloid leukemia cell lines HL-60 and U937. Compounds were tested at concentrations of 100 nM over 24 hours with notable effects on cell cycle progression and apoptosis induction .
Compound IC50 (µM) Effect on Cell Cycle Compound A 0.08 G1 phase arrest Compound B 0.17 Apoptosis induction - Animal Models : In vivo studies demonstrated that certain derivatives could inhibit tumor growth in xenograft models when administered over a period of time .
Safety and Toxicology
The safety profile of the compound is still under investigation. Preliminary data suggest that while it may exhibit some toxicity at high concentrations (e.g., headache, dizziness), detailed toxicological studies are required to establish a comprehensive safety profile .
Q & A
Q. Table 1: Representative Reaction Conditions
| Component | Details | Reference |
|---|---|---|
| Solvent | THF, reflux | |
| Base | Cs₂CO₃ (1.5–3.0 equiv) | |
| Catalyst | Pd(PPh₃)₄ (1–5 mol%) | |
| Reaction Time | 6–12 hours |
Basic: How can the structure of this boronate ester be confirmed using spectroscopic and crystallographic methods?
Methodological Answer:
- NMR Spectroscopy:
- X-ray Crystallography: Use SHELX programs (e.g., SHELXL) for refinement. The dioxaborolane ring shows planar geometry, and bond lengths (B–O ~1.36–1.39 Å) confirm boronate ester formation .
Advanced: How can researchers resolve contradictions in reaction yields when varying catalysts or bases?
Methodological Answer:
- Systematic Screening: Test Pd catalysts (e.g., PdCl₂(dppf), Pd(OAc)₂) with ligands (XPhos, SPhos) to optimize electronic effects .
- Base Sensitivity: Replace Cs₂CO₃ with K₃PO₄ or Na₂CO₃ if deprotection of the boronate ester occurs .
- By-Product Analysis: Use LC-MS or GC-MS to identify side products (e.g., protodeboronation or homocoupling) .
Q. Table 2: Common Catalysts and Yields
| Catalyst System | Yield Range | Notes | Reference |
|---|---|---|---|
| Pd(PPh₃)₄/Cs₂CO₃ | 60–75% | Standard conditions | |
| PdCl₂(dppf)/K₃PO₄ | 70–85% | Improved for electron-rich substrates |
Advanced: What strategies stabilize the boronate ester under acidic or oxidative conditions?
Methodological Answer:
- Protecting Groups: Introduce tert-butyldimethylsilyl (TBS) groups to shield the phenolic -OH during reactions .
- pH Control: Maintain neutral to slightly basic conditions (pH 7–9) to prevent boronate hydrolysis .
- ROS-Responsive Design: Use 4-nitrophenyl carbonate derivatives to reversibly block reactive sites until oxidative activation (e.g., H₂O₂ in cancer cells) .
Basic: What purification techniques are effective for isolating this compound post-synthesis?
Methodological Answer:
- Column Chromatography: Use silica gel with hexane/ethyl acetate (3:1 to 1:1 gradient). The compound typically elutes at Rf ~0.4–0.5 .
- Recrystallization: Dissolve in hot ethanol and cool to −20°C for crystalline product .
- HPLC: For high-purity applications, employ reverse-phase C18 columns with acetonitrile/water mobile phases .
Advanced: How does the electronic structure of the methoxy group influence reactivity in cross-coupling reactions?
Methodological Answer:
- Electron-Donating Effects: The methoxy group activates the aromatic ring toward electrophilic substitution, increasing coupling rates with electron-deficient aryl halides .
- Steric Considerations: Ortho-substitution (relative to the boronate) may hinder catalyst access, requiring bulkier ligands (e.g., DavePhos) .
- DFT Studies: Computational modeling (e.g., Gaussian 09) can predict charge distribution and transition states .
Advanced: What methods enable functionalization of this compound for targeted drug delivery systems?
Methodological Answer:
- Bioconjugation: Attach peptides via EDC/NHS coupling to the phenolic -OH .
- ROS-Responsive Linkers: Use 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl carbonate to release drugs in high-ROS environments (e.g., tumors) .
- Polymer Incorporation: Synthesize block copolymers via RAFT polymerization for nanoparticle encapsulation .
Advanced: How can researchers address discrepancies in NMR data due to dynamic boron equilibria?
Methodological Answer:
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
